molecular formula C16H24ClN3O B1528875 (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236259-37-2

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1528875
CAS No.: 1236259-37-2
M. Wt: 309.83 g/mol
InChI Key: SFXWRPXDGLUASN-UHFFFAOYSA-N
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Description

“(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the CAS Number: 1236259-37-2 . Its molecular formula is C16H24ClN3O and it has a molecular weight of 309.83 g/mol.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 309.83 g/mol, but other properties such as density, boiling point, and melting point are not provided .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds similar to (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride. These compounds demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

  • Molecular Interaction Studies : Research conducted by Shim et al. (2002) investigated the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study provides insights into the conformational dynamics and molecular interactions of similar compounds (Shim et al., 2002).

  • Inverse Agonist at CB1 Receptor : A 1997 study by Landsman et al. demonstrated that SR141716A, a compound with some structural similarities to this compound, acts as an inverse agonist at the human cannabinoid CB1 receptor. This research has implications for the understanding of receptor dynamics and drug design (Landsman et al., 1997).

  • Structural and Theoretical Studies : Karthik et al. (2021) conducted structural, optical, etching studies, and theoretical calculations on a novel compound with a structure involving piperidinyl and methanone moieties. This research enhances the understanding of the physical properties and potential applications of such compounds (Karthik et al., 2021).

  • Drug Design and Synthesis : The synthesis and optimization of compounds related to this compound have been a focus in drug design research, as demonstrated by various studies. These efforts are aimed at discovering new therapeutic agents, highlighting the chemical's relevance in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.ClH/c20-16(15-7-4-8-17-15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14;/h1-3,5-6,15,17H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXWRPXDGLUASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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